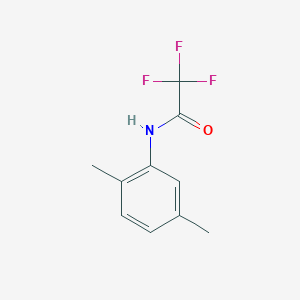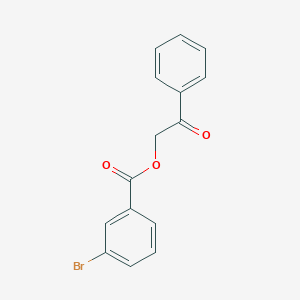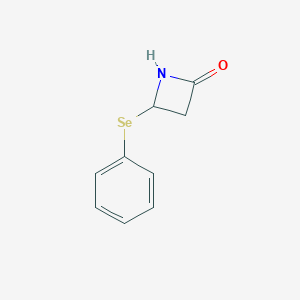
2-Azetidinone, 4-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinone, 4-(phenylseleno)- is a chemical compound that has gained attention in the scientific community due to its unique properties. This compound has been shown to have potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In
Wirkmechanismus
The exact mechanism of action of 2-Azetidinone, 4-(phenylseleno)- is not fully understood. However, it is believed that the compound exerts its antibacterial, antifungal, and antiviral activity by disrupting the cell membrane of the microorganism. In the case of cancer therapy, 2-Azetidinone, 4-(phenylseleno)- has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-Azetidinone, 4-(phenylseleno)- can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS). This can result in DNA damage and cell death. Additionally, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Azetidinone, 4-(phenylseleno)- in lab experiments is its broad-spectrum activity against microorganisms. This makes it a useful tool for studying the mechanisms of bacterial, fungal, and viral infections. However, the compound's cytotoxicity can make it difficult to work with in certain experiments, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 2-Azetidinone, 4-(phenylseleno)-. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of research is the synthesis of new derivatives of 2-Azetidinone, 4-(phenylseleno)- with improved activity and selectivity. Additionally, the compound's potential use in materials science, such as in the development of new polymers, is an area of ongoing research.
Synthesemethoden
The synthesis of 2-Azetidinone, 4-(phenylseleno)- involves the reaction of 2-azetidinone with phenylselenium bromide in the presence of a base. This reaction results in the formation of the desired product with a yield of around 50%. The reaction conditions can be optimized to increase the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
2-Azetidinone, 4-(phenylseleno)- has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to have antibacterial, antifungal, and antiviral activity. It has also been shown to have anticancer properties, making it a promising candidate for cancer therapy. In addition, 2-Azetidinone, 4-(phenylseleno)- has been studied for its potential use in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
89691-18-9 |
|---|---|
Molekularformel |
C9H9NOSe |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
4-phenylselanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOSe/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
InChI-Schlüssel |
MMATWKPFMGFZTO-UHFFFAOYSA-N |
SMILES |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
Kanonische SMILES |
C1C(NC1=O)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



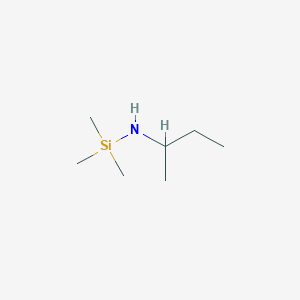
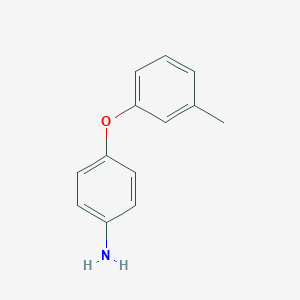
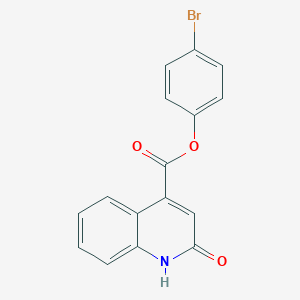
![(7R,8R,9S,13S,14S,17S)-13-Methyl-7-(9-((4,4,5,5,5-pentafluoropentyl)thio)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B186218.png)
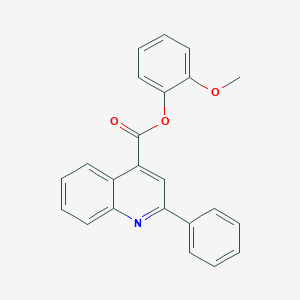
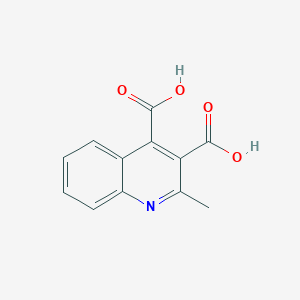
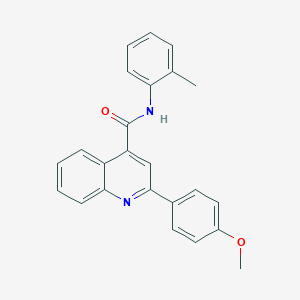
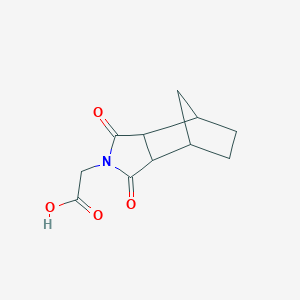
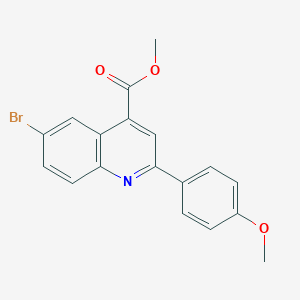
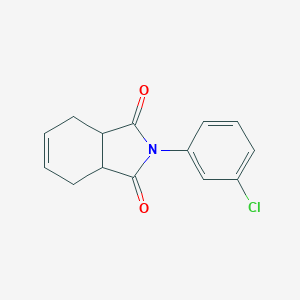
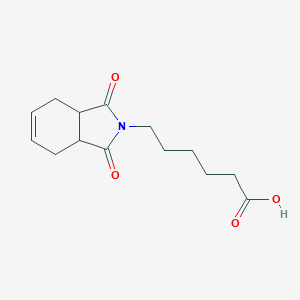
![Ethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B186233.png)
